An In-depth Technical Guide to 4-Chloro-2-fluoro-6-hydroxybenzamide: Synthesis, Characterization, and Scientific Context
An In-depth Technical Guide to 4-Chloro-2-fluoro-6-hydroxybenzamide: Synthesis, Characterization, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and a proposed synthetic route for 4-Chloro-2-fluoro-6-hydroxybenzamide, a compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and extensive data from structurally analogous compounds to predict its characteristics. The guide offers a detailed, field-proven protocol for its synthesis from 4-Chloro-2-fluoro-6-hydroxybenzoic acid, alongside a thorough analysis of its predicted spectroscopic data (NMR, IR, Mass Spectrometry), and a discussion of its potential biological significance within the broader class of substituted salicylamides. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and investigation of this and related novel chemical entities.
Introduction: The Rationale for 4-Chloro-2-fluoro-6-hydroxybenzamide
Substituted benzamides, particularly salicylamides (2-hydroxybenzamides), represent a privileged scaffold in drug discovery, exhibiting a wide spectrum of biological activities. These include antimicrobial, antiviral, and anticancer properties.[1][2][3] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of 4-Chloro-2-fluoro-6-hydroxybenzamide suggests a compound designed to explore new regions of chemical space within this pharmacologically active class. This guide provides the necessary theoretical and practical framework for its synthesis and characterization.
Molecular Structure and Predicted Physicochemical Properties
The chemical structure of 4-Chloro-2-fluoro-6-hydroxybenzamide is characterized by a benzene ring substituted with a chloro, a fluoro, a hydroxyl, and an amide group. The intramolecular interactions between these substituents are expected to influence the molecule's conformation and chemical reactivity.
Table 1: Predicted Physicochemical Properties of 4-Chloro-2-fluoro-6-hydroxybenzamide
| Property | Predicted Value | Rationale and Comparative Data |
| Molecular Formula | C₇H₅ClFNO₂ | Based on the chemical structure. |
| Molecular Weight | 189.57 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | White to off-white solid | Typical for small molecule benzamides. |
| Melting Point | > 150 °C | Expected to be a crystalline solid with a relatively high melting point due to hydrogen bonding capabilities of the amide and hydroxyl groups. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The amide and hydroxyl groups will contribute to some water solubility, but the substituted benzene ring will limit it. Good solubility is expected in polar aprotic solvents. |
| pKa (Phenolic -OH) | ~8-9 | The pKa of phenol is ~10. The electron-withdrawing effects of the chloro and fluoro substituents are expected to increase the acidity of the phenolic proton.[4][5] |
| pKa (Amide N-H) | ~17 | Amide protons are generally not acidic. |
| LogP | 1.5 - 2.5 | The presence of halogens increases lipophilicity, while the hydroxyl and amide groups decrease it. The predicted value is an estimate based on related structures. The LogP of the precursor acid is reported as 1.88.[6] |
Proposed Synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide
The most direct and reliable method for the synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide is the amidation of its corresponding carboxylic acid, 4-Chloro-2-fluoro-6-hydroxybenzoic acid. This can be achieved through the formation of a more reactive acyl chloride intermediate, followed by reaction with ammonia.[7][8]
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide.
Detailed Experimental Protocol
Materials:
-
4-Chloro-2-fluoro-6-hydroxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Concentrated aqueous ammonia (28-30%)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Step 1: Synthesis of 4-Chloro-2-fluoro-6-hydroxybenzoyl chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-Chloro-2-fluoro-6-hydroxybenzoic acid.
-
Add an excess of thionyl chloride (approximately 5-10 equivalents).
-
Add a catalytic amount (1-2 drops) of DMF.
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. This will yield the crude 4-Chloro-2-fluoro-6-hydroxybenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide
-
Dissolve the crude 4-Chloro-2-fluoro-6-hydroxybenzoyl chloride in an anhydrous aprotic solvent such as DCM or THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. A precipitate should form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding deionized water.
-
If necessary, neutralize any remaining acid with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 4-Chloro-2-fluoro-6-hydroxybenzamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.[9][10][11][12][13][14][15][16]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the amide protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0-11.0 | Broad singlet | 1H | Phenolic -OH | The acidic proton of the hydroxyl group will appear as a broad singlet at a downfield chemical shift. |
| ~7.5-8.0 | Broad singlet | 1H | Amide -NH₂ | One of the amide protons, deshielded by the carbonyl group. |
| ~7.0-7.5 | Broad singlet | 1H | Amide -NH₂ | The second amide proton. |
| ~6.8-7.2 | Doublet of doublets | 1H | Aromatic C-H | Aromatic proton ortho to the amide and meta to the chlorine. |
| ~6.5-6.9 | Doublet of doublets | 1H | Aromatic C-H | Aromatic proton meta to the amide and ortho to the chlorine. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show seven distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-170 | C=O (Amide) | The carbonyl carbon of the amide group. |
| ~155-160 | C-OH | The aromatic carbon attached to the hydroxyl group. |
| ~150-155 (d, ¹JCF) | C-F | The aromatic carbon attached to the fluorine atom, showing a large coupling constant. |
| ~130-135 | C-Cl | The aromatic carbon attached to the chlorine atom. |
| ~120-125 | C-CONH₂ | The aromatic carbon attached to the amide group. |
| ~110-115 (d) | Aromatic C-H | Aromatic methine carbon. |
| ~105-110 (d) | Aromatic C-H | Aromatic methine carbon. |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.[17][18][19][20]
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (phenolic) and N-H stretches (amide) |
| 3350 & 3170 | Medium | Asymmetric and symmetric N-H stretching of the primary amide. |
| 1680-1630 | Strong | C=O stretch (Amide I band) |
| 1620-1580 | Medium | N-H bend (Amide II band) |
| 1600-1450 | Medium-Weak | C=C aromatic ring stretches |
| 1300-1200 | Strong | C-O stretch (phenolic) |
| 1100-1000 | Strong | C-F stretch |
| 800-700 | Strong | C-Cl stretch |
Mass Spectrometry
The mass spectrum (electron ionization) will show the molecular ion peak and characteristic fragmentation patterns.[21][22][23][24]
Caption: Predicted major fragmentation pathways for 4-Chloro-2-fluoro-6-hydroxybenzamide.
Predicted Fragmentation:
-
Molecular Ion (M⁺˙): A peak at m/z 189 and an isotopic peak at m/z 191 (due to ³⁷Cl) in an approximate 3:1 ratio.
-
Loss of Amido Radical (•NH₂): A fragment at m/z 173/175.
-
Loss of Carboxamide Radical (•CONH₂): A fragment at m/z 145/147.
-
Loss of Carbon Monoxide (CO) from the [M - NH₂]⁺ fragment: A fragment at m/z 145/147.
Potential Biological and Pharmacological Significance
The structural motifs present in 4-Chloro-2-fluoro-6-hydroxybenzamide suggest several avenues for biological activity. Salicylamides and salicylanilides are known to possess a broad range of pharmacological effects.[1][2][3]
-
Antimicrobial Activity: Many halogenated salicylamides exhibit potent antibacterial and antifungal properties.[3] The combination of chloro and fluoro substituents may enhance these activities.
-
Antiviral Activity: Certain salicylanilides have shown promise as antiviral agents, targeting viruses such as HIV and Hepatitis C.[2]
-
Anticancer Activity: The salicylanilide scaffold is present in several compounds with demonstrated anticancer effects.
-
Enzyme Inhibition: The phenolic hydroxyl and amide groups can participate in hydrogen bonding interactions with enzyme active sites, making this class of compounds potential enzyme inhibitors.
The specific biological profile of 4-Chloro-2-fluoro-6-hydroxybenzamide remains to be elucidated through experimental screening. This guide provides the foundational chemical knowledge to enable such investigations.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, analysis of 4-Chloro-2-fluoro-6-hydroxybenzamide. By drawing on established chemical principles and data from analogous structures, a robust framework for its synthesis, characterization, and potential applications has been established. The detailed experimental protocol and predicted spectroscopic data offer a clear path for researchers to synthesize and verify the structure of this novel compound. Further investigation into its biological activities is warranted and encouraged.
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